molecular formula C23H19ClN2O3S2 B2838706 N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 899963-66-7

N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2838706
M. Wt: 470.99
InChI Key: OJCDGKCZJKZLCE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its properties and reactivity. Unfortunately, the specific molecular structure analysis for “N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide” is not available in the retrieved sources .


Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide” are not specified in the retrieved sources .

Scientific Research Applications

Anticonvulsant Activity

Several studies have synthesized derivatives of heterocyclic compounds containing sulfonamide moieties, with a focus on their anticonvulsant activities. For instance, Farag et al. (2012) synthesized derivatives through reactions involving N-(thiazol-2-yl)benzenesulfonamide, which exhibited significant protection against convulsions in animal models (Farag et al., 2012).

Synthesis and Chemical Properties

Research on the synthesis of benzo[d]-1,2-thiazole-1,1-dioxide derivatives has shown the utility of directed lithiation of N-(phenylsulfonyl)-propanamides, highlighting the importance of these compounds in chemical synthesis (Stanetty et al., 1997).

Molecular Characterization

The preparation and characterization of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide through reactions between benzo[d]thiazol-2-amine and flurbiprofen have been reported, showcasing the compound's potential for further pharmacological exploration (Manolov et al., 2021).

Antimicrobial and Antitubercular Agents

Suresh Kumar et al. (2013) explored the antimicrobial and antitubercular activities of isopropyl thiazole-based sulfonyl derivatives, demonstrating the compounds' significant activities against bacterial and fungal strains, as well as their potential as antitubercular molecules (Suresh Kumar et al., 2013).

Luminescent Properties for White Light Emission

A study on benzothiazole derivatives, including their synthesis and luminescent properties, was conducted by Lu et al. (2017). They found that these compounds could be used to produce white light emission, indicating their potential applications in materials science and lighting technology (Lu et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound are crucial for handling and storage. Unfortunately, the specific safety and hazards information for “N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide” is not available in the retrieved sources .

properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S2/c24-19-12-7-13-20-22(19)25-23(30-20)26(16-17-8-3-1-4-9-17)21(27)14-15-31(28,29)18-10-5-2-6-11-18/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCDGKCZJKZLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

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